Superior Binding Affinity for Hsp90α/β Compared to 17-AAG
SNX-2112 exhibits substantially higher binding affinity for the Hsp90α/β ATP-binding pocket compared to the first-generation Hsp90 inhibitor 17-AAG. The Ka values for SNX-2112 binding to Hsp90α and Hsp90β are both 30 nM . In a direct comparative displacement assay using Jurkat cell lysate as a source of native chaperone bound to an ATP-resin affinity column, SNX-2112 displayed an IC50 of 30 nM for Hsp90α/β, whereas 17-AAG required a concentration of 1,039 nM to achieve 50% elution of bound chaperone [1].
| Evidence Dimension | Hsp90α/β binding affinity (displacement assay IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | 17-AAG: 1,039 nM |
| Quantified Difference | 34.6-fold higher potency (IC50 ratio 1,039/30) |
| Conditions | Jurkat cell lysate, ATP-resin affinity column, 90 min incubation |
Why This Matters
This 34.6-fold improvement in target engagement translates to significantly lower compound concentrations required for Hsp90 inhibition, reducing potential off-target effects and enabling more robust target modulation in cellular and in vivo studies.
- [1] American Association for Cancer Research. Displacement of chaperone-ATP binding by Hsp90 inhibitors. Comparative binding data for geldanamycin, 17-AAG, 17-DMAG, and SNX-2112. Supplementary data. View Source
